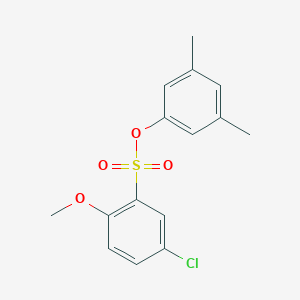

3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate

Description

3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate ester featuring a benzenesulfonate core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a 3,5-dimethylphenyl ester group. This structure combines electron-withdrawing (Cl, sulfonate) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical and biological properties. Sulfonate esters are widely studied for applications ranging from agrochemicals to pharmaceuticals due to their stability and tunable reactivity .

Properties

IUPAC Name |

(3,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c1-10-6-11(2)8-13(7-10)20-21(17,18)15-9-12(16)4-5-14(15)19-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVLYTGLWXAAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the phenol derivative, followed by chlorination and methoxylation steps. The process is optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted phenols or sulfonates.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism:

The sulfonate group in 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate acts as a good leaving group in nucleophilic substitution reactions. This property allows for the effective synthesis of various aryl compounds. The compound can undergo reactions such as:

- Nucleophilic Substitution: The sulfonate can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules.

Case Study:

A study demonstrated the use of sulfonates in synthesizing biologically active compounds through nucleophilic substitution reactions. For example, the reaction of 3,5-dimethylphenol with various nucleophiles resulted in high yields of substituted products, showcasing the versatility of sulfonates in organic synthesis .

Medicinal Chemistry

Anticancer Activity:

Sulfonate derivatives, including those related to 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate, have been investigated for their potential as anticancer agents. Research indicates that certain sulfonate esters can inhibit tubulin polymerization, mimicking the action of known anticancer drugs like Combretastatin A-4.

Structure-Activity Relationships:

The structure of the sulfonate influences its biological activity. Modifications to the benzene ring can enhance potency and selectivity toward cancer cells. For instance, derivatives with specific substituents demonstrated improved cytotoxicity against various cancer cell lines .

Material Science

Polymer Chemistry:

In material science, sulfonate esters are used to modify polymers for enhanced properties. The introduction of sulfonate groups can improve solubility and thermal stability in polymer matrices.

Applications in Coatings:

Research has shown that incorporating sulfonate esters into coatings can improve adhesion and resistance to environmental degradation. This application is particularly valuable in developing durable materials for industrial use .

Data Table: Applications Overview

Mechanism of Action

The mechanism by which 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Influences

Crystal Geometry :

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide forms asymmetric crystal units with two molecules per unit cell, influenced by steric and electronic effects of meta-methyl groups . The target sulfonate ester’s bulkier sulfonate group may lead to distinct packing behaviors, affecting solubility and stability.

Electron-Withdrawing vs. Donating Groups :

In PET-inhibiting carboxamides, electron-withdrawing substituents (e.g., fluorine) enhance activity by stabilizing charge transfer states . The target compound’s methoxy group (electron-donating) may reduce this effect, but the chlorine atom (electron-withdrawing) could compensate, balancing reactivity.

Key Research Findings and Implications

- Substituent Positioning : Meta-substituted dimethyl groups enhance lipophilicity and steric effects, critical for biological activity .

- Functional Group Trade-offs : Sulfonate esters offer hydrolytic lability, whereas sulfones and sulfonamides provide greater stability .

- Material Design : Incorporating 3,5-dimethylphenyl groups into polymers improves conductivity and dimensional stability .

Biological Activity

3,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is a sulfonate derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound is synthesized through nucleophilic substitution reactions, and its structural properties have been characterized using various analytical techniques.

Synthesis and Structural Characteristics

The synthesis involves the reaction of 3,5-dimethylphenol with 2-nitrobenzenesulfonyl chloride. The resulting compound exhibits a unique crystal structure characterized by centrosymmetric dimers formed via π–π stacking interactions and intermolecular S=O⋯N interactions, which contribute to its stability and potentially its biological activity .

Anticancer Properties

Research indicates that sulfonate derivatives, including 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines while demonstrating lower toxicity compared to established chemotherapeutic agents like Combretastatin A-4 (CA-4) .

In vitro studies have reported that these sulfonates can induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. The mechanism involves binding to tubulin, leading to cell cycle arrest and subsequent apoptosis .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of this compound on different cell lines reveals that it selectively targets malignant cells while sparing normal cells. For example, in assays measuring cell viability, the compound showed substantial inhibition of gastric cancer cells with minimal effects on non-cancerous gastric epithelial cells (GES-1) when assessed using MTT assays .

Study on Cell Lines

A study conducted on various human cancer cell lines demonstrated that 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate significantly reduced cell proliferation in A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The compound's IC50 values were notably lower than those of traditional chemotherapeutics, indicating a promising therapeutic index .

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| A549 | 15 | Low Toxicity |

| HCT-116 | 12 | Low Toxicity |

| MCF-7 | 10 | Low Toxicity |

| GES-1 | >50 | Minimal Inhibition |

The proposed mechanism of action for the anticancer effects of 3,5-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate involves:

- Microtubule Disruption : Similar to other tubulin inhibitors, it likely interferes with microtubule assembly.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.